![molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2](/img/structure/B2587950.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide is an organic compound characterized by a hydrazide group connected to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide typically involves a condensation reaction between 2-hydroxybenzaldehyde and 2-methylpropanehydrazide under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by utilizing automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity of the product, which is crucial for its applications.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation, leading to the formation of quinones.
Reduction: The hydrazone linkage can be reduced to yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in various electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents like bromine, chlorine, and electrophilic nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Quinones and related oxidized species.
Reduction: Amines and hydrazides.
Substitution: Halogenated and nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide has found utility in several areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role as a drug candidate due to its pharmacological activities.
Industry: Applied in the production of polymers and as a stabilizing agent in certain formulations.
Mécanisme D'action
The compound exerts its effects primarily through interactions with various molecular targets. The phenolic and hydrazone functionalities allow for binding to enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Benzaldehyde hydrazones
2-Hydroxybenzylidene derivatives
Methylpropanehydrazides
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNCFAGFIEXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
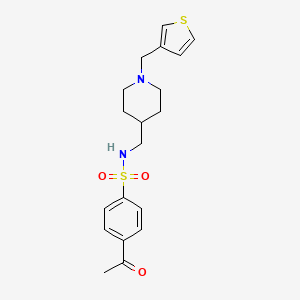

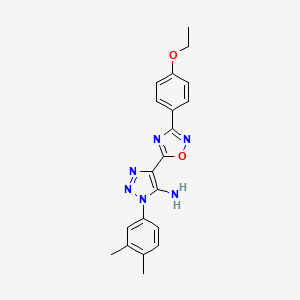
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2587876.png)
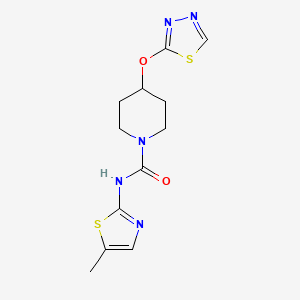
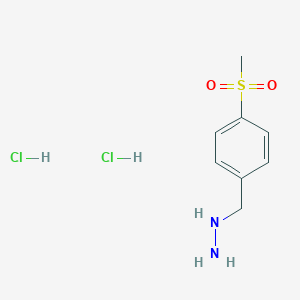
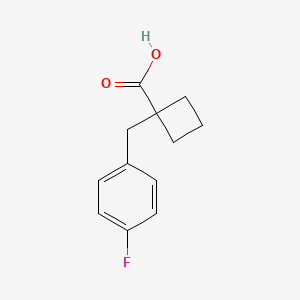

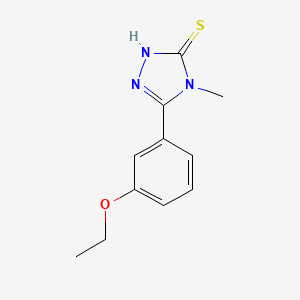
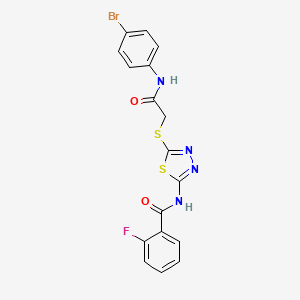
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)

